4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

Catalog No.
S885272
CAS No.
81870-98-6
M.F
C8H5ClN2O3S
M. Wt
244.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

CAS Number

81870-98-6

Product Name

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonyl chloride

Molecular Formula

C8H5ClN2O3S

Molecular Weight

244.66 g/mol

InChI

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)

InChI Key

OVVWJBGQGDOQIG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2

Application in Medicinal Chemistry

Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” has been used in the synthesis of new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives . These derivatives have been evaluated as potential anti-inflammatory and analgesic agents .

Methods of Application: The synthesis involved the incorporation of the iodine atom at position 6, aryl halogen at position 3, and a heterocyclic moiety at position 2 of 4 (3 H )-quinazolinone .

Application in Drug Development

Summary of the Application: Quinazolines, including “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride”, are frequently used in U.S. FDA-approved drugs . They are found in drugs such as the anticancer drug erlotinib and the antihypertensive prazosin .

Results or Outcomes: The outcomes of using quinazolines in drug development include the production of effective anticancer and antihypertensive drugs .

Application in Crystallography

Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” has been used in crystallography studies . Crystallography is a method used to determine the atomic and molecular structure of a crystal.

Methods of Application: A suitable crystal was attached to glass fibers using paratone-N oil and transferred to a goniostat, where they were cooled for data collection .

Application in Material Science

Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” is used in material science, specifically in the production of certain types of polymers .

Results or Outcomes: The outcomes of using “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” in material science include the production of polymers with unique properties .

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a heterocyclic compound characterized by a quinazoline core structure with a sulfonyl chloride functional group. Its molecular formula is C8H5ClN2O3SC_8H_5ClN_2O_3S, and it has a molecular weight of approximately 244.65 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules.

, primarily due to its electrophilic sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
  • Acylation Reactions: It can act as an acylating agent, introducing the sulfonyl moiety into various substrates.
  • Condensation Reactions: It may undergo condensation with other functional groups, leading to the formation of more complex structures.

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride exhibits significant biological activity, particularly in the context of drug discovery. Compounds derived from this structure have shown promise in:

  • Antitumor Activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Certain analogs demonstrate activity against various bacterial strains.
  • Cardiac Function Modulation: Research indicates potential roles in enhancing cardiac contractility, making it relevant in cardiovascular pharmacology .

The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride typically involves several steps:

  • Formation of the Quinazoline Core: The initial step often involves cyclization reactions starting from appropriate precursors like anthranilic acid derivatives.
  • Sulfonylation: The introduction of the sulfonyl chloride group can be achieved through the reaction of the quinazoline derivative with chlorosulfonic acid or sulfur trioxide-pyridine complexes.
  • Purification: The crude product is usually purified using techniques such as silica gel chromatography or recrystallization to obtain the desired compound in high purity.

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride finds applications in various fields:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals targeting cancer and infectious diseases.
  • Chemical Research: Used in studies aimed at understanding structure-activity relationships for new drug candidates.
  • Material Science: Potential applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride focus on its binding affinity and efficacy against biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological properties. Research has indicated interactions with various enzymes and receptors, contributing to its biological effects.

Several compounds share structural features with 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Oxo-2-aminoquinazolineContains an amino group instead of sulfonyl chloridePotential for enhanced solubility and bioactivity
2-Methylquinazolin-4(3H)-oneLacks the sulfonyl groupExhibits different pharmacological profiles
6-SulfonamidoquinazolinContains a sulfonamide groupKnown for its antibacterial properties
2-AminoquinazolineAmino substitution at position 2Often used as a building block in drug synthesis

The uniqueness of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride lies primarily in its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.

XLogP3

0.7

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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